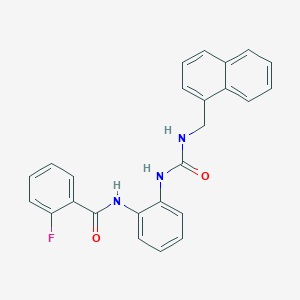

2-fluoro-N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-(naphthalen-1-ylmethylcarbamoylamino)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O2/c26-21-13-4-3-12-20(21)24(30)28-22-14-5-6-15-23(22)29-25(31)27-16-18-10-7-9-17-8-1-2-11-19(17)18/h1-15H,16H2,(H,28,30)(H2,27,29,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYFAFLSSDDOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorobenzoyl chloride with 3-(naphthalen-1-ylmethyl)urea under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include variations in temperature, solvent choice, and reaction time. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to 2-fluoro-N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)benzamide exhibit a range of biological activities:

- Antitumor Activity : Compounds with naphthalene and urea moieties have shown promise in inhibiting the proliferation of cancer cells. For instance, studies demonstrate that derivatives can affect various cancer cell lines, including breast and ovarian cancers .

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases. Similar compounds have been documented to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .

- Antimicrobial Effects : The presence of the naphthalene ring may enhance antimicrobial activity. Research on related compounds has shown efficacy against bacterial strains, indicating potential for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

- Ureido Formation : Reacting naphthalenes with isocyanates to form ureido linkages.

- Fluorination : Introducing fluorine atoms into the benzamide structure to enhance biological activity.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are used to confirm the structure and purity of synthesized compounds .

Case Studies

Several studies highlight the applications of similar compounds:

- Antitumor Activity Study : A study evaluated a series of naphthalene-based ureas against various cancer cell lines. Results indicated significant cytotoxicity, particularly against MCF7 (breast cancer) cells, suggesting that modifications to the naphthalene structure can enhance potency .

- Inflammation Model : In vivo studies using animal models demonstrated that derivatives of the compound reduced paw edema significantly compared to control groups, supporting its potential use in anti-inflammatory therapies .

- Antimicrobial Evaluation : A recent investigation reported that naphthalene-containing compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

a) 2-Fluoro-N-[3-(propionylamino)phenyl]benzamide (C₁₆H₁₅FN₂O₂)

- Structural Differences: Replaces the ureido-naphthylmethyl group with a propionylamino substituent.

- Key Data : Molecular weight = 286.306 g/mol; LogP (estimated) = 2.1–2.3.

b) N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide

Ureido-Linked Compounds

a) Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (C₂₆H₂₆F₃N₅O₃S)

- Structural Differences : Features a thiazole ring and trifluoromethylphenyl-ureido group.

- Key Data : Yield = 93.4%; ESI-MS m/z = 548.2 [M+H]⁺.

b) AR04 (Cis 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-fluoro-N-(oxetan-3-yl)benzamide)

Pesticide-Related Benzamides

a) Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

- Structural Differences : Lacks ureido and fluorine substituents; includes isopropoxy group.

- Key Data : Used as a fungicide; LogP ≈ 3.0.

Comparative Analysis Table

Research Findings and Implications

- Synthetic Challenges: The naphthalen-1-ylmethyl group in the target compound may lower synthetic yields compared to analogs with smaller substituents (e.g., propionylamino in or thiazole in ).

- Pharmacokinetics : The naphthalene moiety increases LogP (~4–5 estimated), which could enhance blood-brain barrier penetration but reduce aqueous solubility. Ureido-linked compounds with polar groups (e.g., piperazine in or oxetane in ) mitigate this issue.

Biological Activity

2-Fluoro-N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)benzamide (CAS Number: 1203305-23-0) is a compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 413.4 g/mol. The structure features a fluorine atom, a naphthalene moiety, and an amide functional group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H20FN3O2 |

| Molecular Weight | 413.4 g/mol |

| CAS Number | 1203305-23-0 |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of naphthalene have shown effectiveness against various cancer cell lines due to their ability to interfere with cell proliferation and induce apoptosis.

A study demonstrated that structurally related compounds inhibited the growth of L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests that the compound may exert similar effects through mechanisms involving DNA synthesis inhibition and apoptosis induction .

The potential mechanism of action for this compound may involve:

- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit enzymes involved in nucleotide metabolism, leading to reduced DNA synthesis and cell proliferation.

- Induction of Apoptosis : The presence of the naphthalene moiety may enhance the compound's ability to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Study on Structural Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various naphthalene derivatives, including compounds related to this compound. The study found that modifications in the naphthalene ring significantly influenced biological activity, particularly in enhancing anticancer properties while minimizing toxicity .

In Vivo Studies

In vivo studies have shown promising results regarding the efficacy of naphthalene-based compounds in animal models. For example, a study reported that a similar compound significantly reduced tumor size in xenograft models when administered at specific dosages, demonstrating its potential as an effective therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.